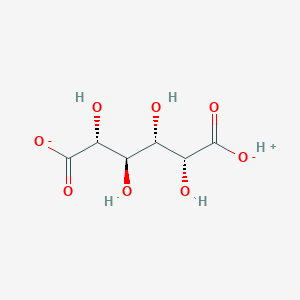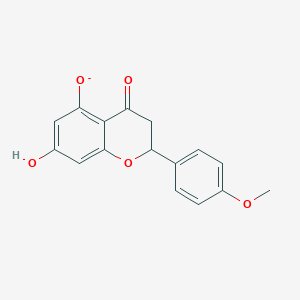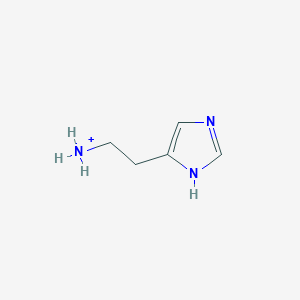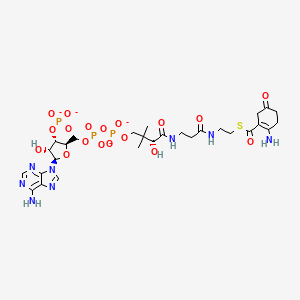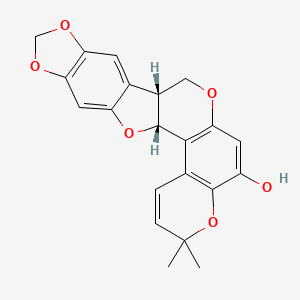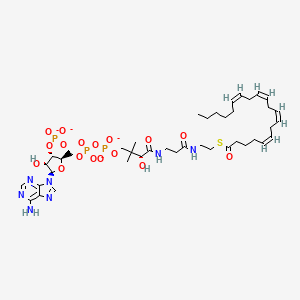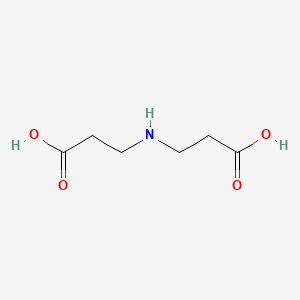
3,3'-亚氨基二丙酸
描述
Synthesis Analysis
The synthesis of compounds closely related to 3,3'-Iminodipropionic acid, like 3-hydroxypropionic acid (3-HP), involves various biological and chemical methods. Kumar et al. (2013) review the biological production of 3-HP, highlighting microbial synthesis from glucose or glycerol and discussing the challenges and future prospects of biological production methods (Kumar, Ashok, & Park, 2013). Additionally, Tan and Weaver (2002) describe a one-pot synthesis method for 3-amino-3-arylpropionic acids, offering insights into the synthetic versatility of similar compounds (Tan & Weaver, 2002).
Molecular Structure Analysis
The molecular structure of related compounds provides a foundation for understanding 3,3'-Iminodipropionic acid. Xing (2010) detailed the synthesis and crystal structure of a related aminopropionic acid derivative, which could inform the molecular structure analysis of 3,3'-Iminodipropionic acid by analogy (Xing, 2010).
Chemical Reactions and Properties
The chemical reactions and properties of 3,3'-Iminodipropionic acid can be inferred from studies on similar compounds. For example, the work by Li et al. (2016) on the immobilization of Acetobacter sp. for the biocatalysis of 1, 3-propanediol to 3-HP explores the reactivity and potential chemical transformations relevant to 3,3'-Iminodipropionic acid (Li et al., 2016).
Physical Properties Analysis
Investigating the physical properties of 3,3'-Iminodipropionic acid involves understanding its stability, solubility, and phase behavior. Studies like those on the biosynthesis of 3-HP and its derivatives indirectly contribute to our knowledge of such properties by detailing the conditions under which these compounds are stable and reactive.
Chemical Properties Analysis
The chemical properties of 3,3'-Iminodipropionic acid, such as its acidity, reactivity with other chemical species, and functional group behavior, can be partially understood through the chemical properties of analogous compounds. Research focusing on the enzymatic synthesis of 3-HP, as detailed by Yu et al. (2016), highlights the enzyme-catalyzed reactions that could be relevant to understanding the reactivity of 3,3'-Iminodipropionic acid (Yu et al., 2016).
科学研究应用
Biosynthetic Pathways for 3-Hydroxypropionic Acid Production
3-Hydroxypropionic acid, a derivative of 3,3'-Iminodipropionic acid, is gaining significant attention for its applications in the synthesis of novel polymer materials and other derivatives. The focus has been on establishing biotechnological routes for its production, considering the challenges associated with chemical synthesis. This involves exploring biosynthetic pathways and engineering microbes for efficient production (Jiang, Meng, & Xian, 2009).
Orthogonal Gene Expression Control in Microbial Systems
A study on 3-hydroxypropionic acid-induced systems from Pseudomonas putida demonstrates its utility in controlling gene expression in Escherichia coli and Cupriavidus necator. This has significant implications for synthetic biology and biotechnological applications, providing a means to regulate gene expression in response to 3-hydroxypropionic acid (Hanko, Minton, & Malys, 2017).
Microbial 3-Hydroxypropionic Acid Production
The microbial production of 3-hydroxypropionic acid from glucose or glycerol is a field of extensive research. This review article discusses the current status and constraints of microbial 3-HP production, along with potential solutions and future prospects (Kumar, Ashok, & Park, 2013).
Catabolism of 3,3-Thiodipropionic Acid in Bacteria
Research on the catabolism of 3,3-thiodipropionic acid, a precursor substrate for biotechnological synthesis of 3-mercaptopropionic acid-containing polythioesters, reveals insights into microbial metabolism. This understanding is crucial for engineering novel polythioester biosynthesis pathways (Bruland, Wübbeler, & Steinbüchel, 2009).
Enhanced 3-Hydroxypropionic Acid Production in Escherichia coli
Metabolic engineering strategies in Escherichia coli have led to enhanced production of 3-hydroxypropionic acid from glycerol. This includes optimizing glycerol metabolism and reducing by-products, thereby increasing the efficiency of 3-HP production (Jung, Kang, Chu, Choi, & Cho, 2014).
3-Hydroxypropionic Acid Production in Saccharomyces cerevisiae
Engineering Saccharomyces cerevisiae to produce 3-hydroxypropionic acid via a route from malonyl-CoA demonstrates the potential of yeast as a cell factory for bio-based 3-HP and derived acrylates. This includes strategies to increase precursor availability and NADPH supply, showcasing the versatility of yeast in organic acid production (Chen, Bao, Kim, Siewers, & Nielsen, 2014).
Glutathione-Dependent Mechanism of 3-Hydroxypropionic Acid Tolerance
Investigation into 3-hydroxypropionic acid tolerance mechanisms in S. cerevisiae led to the discovery of a glutathione-dependent detoxification process. This finding is pivotal for developing robust cell factories capable of withstanding high concentrations of 3-HP, especially in industrial-scale production (Kildegaard, Hallström, Blicher, Sonnenschein, Jensen, Sherstyk, Harrison, Maury, Herrgård, Juncker, Forster, Nielsen, & Borodina, 2014).
Comprehensive Review on Bio-Based 3-Hydroxypropionic Acid
A thorough review of 3-hydroxypropionic acid, an important platform chemical, covers its production via different metabolic pathways in various microorganisms. This includes insights into using cheap and abundant substrates and genetically engineered microorganisms for efficient production (Vidra & Németh, 2017).
安全和危害
3,3’-Iminodipropionic acid can cause skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling and to wear protective gloves, eye protection, and face protection . If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .
属性
IUPAC Name |
3-(2-carboxyethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c8-5(9)1-3-7-4-2-6(10)11/h7H,1-4H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPKUUXHNFRBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198518 | |
| Record name | N-(2-Carboxyethyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Iminodipropionic acid | |
CAS RN |
505-47-5 | |
| Record name | N-(2-Carboxyethyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Carboxyethyl)-beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 505-47-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Carboxyethyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-carboxyethyl)-β-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



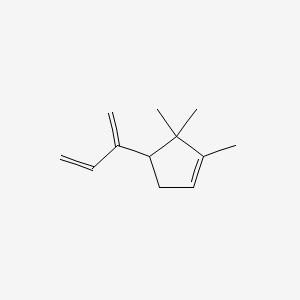
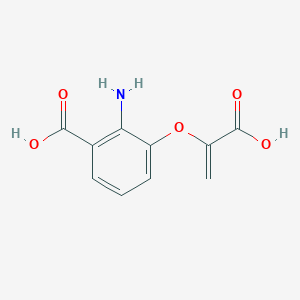
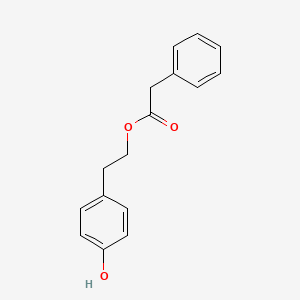
![(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate](/img/structure/B1265303.png)
![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)
![2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)
![3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)
